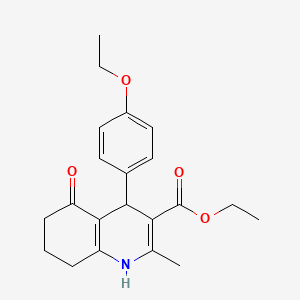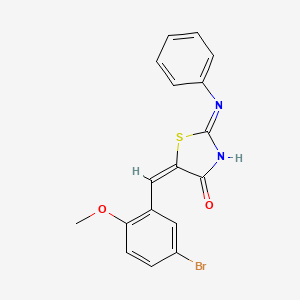
(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, making it a substituted imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-ethoxybenzaldehyde and 4-nitroaniline can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products
Reduction: 4-ethoxyaniline and 4-nitrobenzylamine.
Oxidation: 4-ethoxybenzoic acid and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-N-(4-Ethoxyphenyl)-1-(4-aminophenyl)methanimine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both an ethoxy group and a nitro group, which can impart distinct chemical and biological properties
Properties
CAS No. |
15485-31-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15-9-5-13(6-10-15)16-11-12-3-7-14(8-4-12)17(18)19/h3-11H,2H2,1H3 |
InChI Key |
JWQQPNONJQQELE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)




![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)

![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
![N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)
